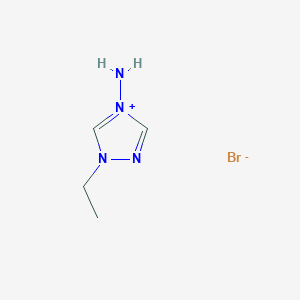

1-Ethyl-4-amino-1,2,4-triazolium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-4-amino-1,2,4-triazolium bromide is a useful research compound. Its molecular formula is C4H9BrN4 and its molecular weight is 193.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

1-Ethyl-4-amino-1,2,4-triazolium bromide has shown potential as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazole exhibit significant bioactivities including antibacterial and antifungal properties. For instance, triazolium salts have been synthesized and evaluated for their antifungal activity against various pathogens. The presence of specific substituents on the triazole ring can enhance or diminish this activity, suggesting a structure-activity relationship that can be exploited for drug development .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that triazole derivatives can interfere with cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. The molecular structure of this compound allows it to act as a precursor for more complex compounds that may enhance therapeutic efficacy against cancer cells .

Material Science Applications

Ionic Liquids

this compound is utilized in the synthesis of ionic liquids, which are salts in a liquid state at room temperature. These ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for applications in solvent systems for chemical reactions and as electrolytes in batteries . The ability to form stable ionic liquids contributes to their use in green chemistry applications due to reduced environmental impact compared to traditional solvents.

Synthesis of N-Heterocyclic Carbenes

The compound serves as a precursor to N-heterocyclic carbenes (NHCs), which are valuable in catalysis and materials chemistry. NHCs derived from triazolium salts have been shown to catalyze various organic transformations efficiently. The versatility of these carbenes makes them attractive for developing new catalytic systems .

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal activity of several triazolium salts derived from 1-ethyl-4-amino-1,2,4-triazole against Candida species. The results indicated that specific modifications to the triazole ring significantly influenced antifungal potency. Compounds with electron-withdrawing groups demonstrated enhanced activity compared to those with electron-donating groups .

Case Study 2: Synthesis of Ionic Liquids

Research conducted on synthesizing ionic liquids using this compound revealed that varying the alkyl chain length on the cation influenced the physical properties of the resulting ionic liquid. Shorter alkyl chains resulted in lower viscosity and higher conductivity, which are desirable characteristics for electrochemical applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Evaluation against various pathogens | Significant activity observed; structure-activity relationship established |

| Anticancer Potential | Investigated for effects on cancer cell proliferation | Induces apoptosis; effective against multiple cancer cell lines |

| Ionic Liquids | Used in the synthesis of ionic liquids | Low volatility and high thermal stability; suitable for green chemistry |

| N-Heterocyclic Carbenes | Serves as a precursor for NHCs | Efficient catalysts for organic transformations |

Propiedades

Fórmula molecular |

C4H9BrN4 |

|---|---|

Peso molecular |

193.05 g/mol |

Nombre IUPAC |

1-ethyl-1,2,4-triazol-4-ium-4-amine;bromide |

InChI |

InChI=1S/C4H9N4.BrH/c1-2-8-4-7(5)3-6-8;/h3-4H,2,5H2,1H3;1H/q+1;/p-1 |

Clave InChI |

HITKEGQOWJAYSR-UHFFFAOYSA-M |

SMILES canónico |

CCN1C=[N+](C=N1)N.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.